3,7-Diiodo-6-hydroxy indazole

CAS No.: 1190322-50-9

Cat. No.: VC2902889

Molecular Formula: C7H4I2N2O

Molecular Weight: 385.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1190322-50-9 |

|---|---|

| Molecular Formula | C7H4I2N2O |

| Molecular Weight | 385.93 g/mol |

| IUPAC Name | 3,7-diiodo-2H-indazol-6-ol |

| Standard InChI | InChI=1S/C7H4I2N2O/c8-5-4(12)2-1-3-6(5)10-11-7(3)9/h1-2,12H,(H,10,11) |

| Standard InChI Key | IMSGWEAWKXEYQE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=NNC(=C21)I)I)O |

| Canonical SMILES | C1=CC(=C(C2=NNC(=C21)I)I)O |

Introduction

Chemical Structure and Properties

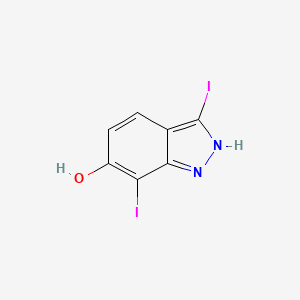

3,7-Diiodo-6-hydroxy indazole (CID 136268829) is a heterocyclic compound belonging to the indazole class, characterized by a five-membered aromatic ring fused with a benzene ring and containing two nitrogen atoms. The compound features two iodine atoms at positions 3 and 7, with a hydroxyl group at position 6.

Basic Chemical Information

The compound has the molecular formula C7H4I2N2O with a molecular weight of 385.93 g/mol . Its structure incorporates the indazole core with strategic substitution that enhances its potential for various applications.

Table 1: Chemical and Physical Properties of 3,7-Diiodo-6-hydroxy indazole

Structural Characteristics

The compound possesses a planar structure typical of indazoles, with the two iodine atoms and hydroxyl group influencing its electronic properties. The presence of these substituents creates a unique electronic environment that distinguishes it from other indazole derivatives. The hydroxyl group at position 6 provides a site for hydrogen bonding, while the iodine atoms at positions 3 and 7 introduce significant steric bulk and potential for further functionalization .

Synthesis and Preparation Methods

The synthesis of 3,7-diiodo-6-hydroxy indazole can be approached through several methodologies based on established indazole synthesis routes with specific modifications to incorporate the iodine atoms and hydroxyl group.

General Synthetic Approaches

Synthesis of halogenated indazoles typically involves several strategic approaches:

-

Halogenation of pre-formed indazole structures

-

Cyclization reactions forming the indazole core with pre-installed halogens

-

Cross-coupling methodologies for selective functionalization

Selective Iodination Strategies

Synthetic Challenges

The synthesis of 3,7-diiodo-6-hydroxy indazole presents several challenges:

-

Achieving regioselective iodination at positions 3 and 7 specifically

-

Maintaining the integrity of the hydroxyl group during synthesis

-

Purification of the final product from reaction mixtures

-

Optimizing reaction conditions to maximize yield

These challenges necessitate careful control of reaction parameters and potentially protective group strategies, particularly for the hydroxyl functionality .

Structural Analogs and Related Compounds

The chemical landscape surrounding 3,7-diiodo-6-hydroxy indazole includes several structurally related compounds that provide comparative context.

Key Structural Analogs

Several related compounds appear in chemical databases and literature:

-

7-Iodo-1H-indazol-6-ol (CID 135742430) - Contains a single iodine atom at position 7 with a 6-hydroxyl group

-

3,4-Diiodo-6-hydroxy-1H-indazole (CAS: 887570-26-5) - Differs in the positioning of the iodine atoms

-

6-Hydroxy-1H-indazole - The core structure without iodine substitution

Table 3: Comparison of 3,7-Diiodo-6-hydroxy indazole with Related Compounds

Tautomerism and Isomerism

Indazoles can exist in different tautomeric forms (1H and 2H), which affects their chemical behavior and reactivity. For 3,7-diiodo-6-hydroxy indazole, both 1H and 2H tautomers are possible, with the 1H form (3,7-diiodo-1H-indazol-6-ol) generally considered more stable in most environments. This tautomeric behavior introduces complexity to both the compound's characterization and chemical applications .

Biological Activity and Applications

Given its structure and relationship to other indazole derivatives, 3,7-diiodo-6-hydroxy indazole presents several potential applications in chemical research and medicinal chemistry.

Synthetic Applications

The dihalogenated structure makes 3,7-diiodo-6-hydroxy indazole valuable in organic synthesis:

-

As a building block for cross-coupling reactions (Suzuki, Sonogashira, etc.)

-

For constructing more complex heterocyclic systems

-

As a precursor for selective functionalization reactions

The iodine atoms at positions 3 and 7 serve as excellent handles for further chemical transformations, making this compound potentially valuable in diversified synthesis strategies .

Research Status and Current Investigations

The current research landscape surrounding 3,7-diiodo-6-hydroxy indazole reveals several areas of investigation and opportunity.

Research Gaps

Despite its potential utility, there are notable gaps in research specifically addressing 3,7-diiodo-6-hydroxy indazole:

-

Lack of published synthetic routes specifically optimized for this compound

-

Limited characterization of its biological activities

-

Incomplete understanding of its reactivity profile

-

Insufficient exploration of structure-activity relationships

Recent Research Directions

Recent studies involving related indazole derivatives highlight potential directions for research with 3,7-diiodo-6-hydroxy indazole:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume